1,1'-(Bromomethylene)bis(4-tert-butylbenzene)
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Overview
Description
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is an organic compound characterized by the presence of a bromomethylene group bridging two 4-tert-butylbenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in reactions with n-butyllithium or tert-butyllithium.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like n-butyllithium and tert-butyllithium are commonly used for lithium-bromide exchange reactions at low temperatures (0°C).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with n-butyllithium can yield lithium derivatives, which can be further functionalized to produce a variety of compounds .
Scientific Research Applications
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Bromomethylene)bis(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced, forming a reactive intermediate that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: This compound is structurally similar but lacks the bromomethylene bridge.
Benzhydryl Bromide: Another related compound, which has a similar bromomethylene group but different substituents on the benzene rings.
Uniqueness
1,1’-(Bromomethylene)bis(4-tert-butylbenzene) is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the bromomethylene bridge allows for unique substitution patterns and reactivity profiles, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
87655-66-1 |
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Molecular Formula |
C21H27Br |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-[bromo-(4-tert-butylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C21H27Br/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,1-6H3 |
InChI Key |
OEPMEJRZYJMVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)Br |
Origin of Product |
United States |
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